![molecular formula C5H3BrN2O3 B586276 5-Bromo-2-nitropyridin-3-OL CAS No. 691872-15-8](/img/structure/B586276.png)
5-Bromo-2-nitropyridin-3-OL
Overview
Description
5-Bromo-2-nitropyridin-3-ol is a chemical compound with the molecular formula C5H3BrN2O3 . It has a molecular weight of 218.99 and is a solid in physical form . It is used as a biochemical reagent and can serve as a building block or intermediate in the synthesis of other molecules with desired properties .
Synthesis Analysis
The synthesis of nitropyridines involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to produce the N-nitropyridinium ion . This ion is then reacted with SO2/HSO3– in water to obtain 3-nitropyridine . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Molecular Structure Analysis
The molecular structure of 5-Bromo-2-nitropyridin-3-ol is represented by the formula C5H3BrN2O3 . The average mass of the molecule is 218.993 Da and the monoisotopic mass is 217.932693 Da .Chemical Reactions Analysis
The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion . When this ion is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Physical And Chemical Properties Analysis
5-Bromo-2-nitropyridin-3-ol is a solid at room temperature . It has a molecular weight of 218.99 . The compound should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Toxicity and Health Risks : A case study reported the toxic effects of 5-bromo-2-nitropyridine, an intermediate in the synthesis of pharmaceuticals and pesticides. The report highlighted skin and respiratory tract exposure leading to methemoglobinemia, hemolytic anemia, rhabdomyolysis, and acute renal failure in a patient (Shi et al., 2022).
Large-Scale Synthesis : Another study focused on the large-scale synthesis of 5-Bromo-2-nitropyridine from its corresponding amine using hydrogen peroxide oxidation. This process required careful consideration of safety due to the instability of the oxidant mixture and the reaction conditions (Agosti et al., 2017).
Molecular Composition and Spectroscopy : Computational studies have been conducted to understand the molecular structure, energy, UV-Vis spectrum, and electron density of 5-bromo-3-nitropyridine-2-carbonitrile, a closely related compound. These studies also examined the reactivity and potential biological importance of the molecule (Arulaabaranam et al., 2021).
Spectroscopic Analysis : Fourier transform Raman and Fourier transform infrared spectra have been recorded for 5-bromo-2-nitropyridine, providing insights into its vibrational frequencies and molecular structure (Sundaraganesan et al., 2005).
Photophysical and Optical Properties : The structural, electronic, vibrational, and optical properties of 5-Bromo-2-nitropyridine have been studied, revealing how its stability and properties change based on the solvent environment (Gündüz & Kurban, 2018).
Safety and Hazards
The compound is classified as hazardous under the Hazardous Products Regulations . It causes skin irritation and serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
5-bromo-2-nitropyridin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN2O3/c6-3-1-4(9)5(7-2-3)8(10)11/h1-2,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOPJQYJTWRBGME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1O)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30697422 | |
Record name | 5-Bromo-2-nitropyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30697422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-nitropyridin-3-OL | |
CAS RN |
691872-15-8 | |
Record name | 5-Bromo-2-nitropyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30697422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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